molecular formula C10H11NO4 B14074218 2-Amino-6-(ethoxycarbonyl)benzoic acid

2-Amino-6-(ethoxycarbonyl)benzoic acid

Cat. No.: B14074218
M. Wt: 209.20 g/mol
InChI Key: PLTFHBGWHNJEHP-UHFFFAOYSA-N
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Description

2-Amino-6-(ethoxycarbonyl)benzoic acid, also known as ethyl anthranilate, is an organic compound with the molecular formula C9H11NO2. It is a derivative of anthranilic acid, where the carboxyl group is esterified with ethanol. This compound is known for its pleasant grape-like odor and is used in various applications, including flavoring agents and chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(ethoxycarbonyl)benzoic acid typically involves the esterification of anthranilic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{C}_7\text{H}_7\text{NO}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}9\text{H}{11}\text{NO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yield and purity. The use of continuous reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(ethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Acylated products.

Scientific Research Applications

2-Amino-6-(ethoxycarbonyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-(ethoxycarbonyl)benzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active anthranilic acid, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

    Ethyl 2-aminobenzoate: Similar structure but lacks the ethoxycarbonyl group.

    Methyl anthranilate: Similar ester but with a methyl group instead of an ethyl group.

Uniqueness: 2-Amino-6-(ethoxycarbonyl)benzoic acid is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant odor and bioactive properties make it valuable in various applications .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-amino-6-ethoxycarbonylbenzoic acid

InChI

InChI=1S/C10H11NO4/c1-2-15-10(14)6-4-3-5-7(11)8(6)9(12)13/h3-5H,2,11H2,1H3,(H,12,13)

InChI Key

PLTFHBGWHNJEHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)N)C(=O)O

Origin of Product

United States

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